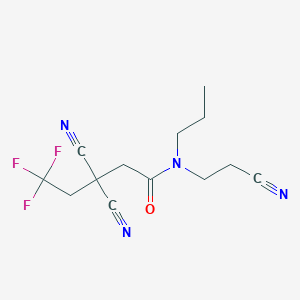
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide is a complex organic compound with a unique structure that includes multiple cyano groups and trifluoromethyl groups
Preparation Methods
The synthesis of 3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide can be compared with similar compounds such as:
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-(2-methoxyethyl)pentanamide: This compound has a similar structure but with a methoxyethyl group instead of a propyl group.
3,3-Dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-(1-methylethyl)pentanamide: This compound has a methylethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922507-91-3 |
|---|---|
Molecular Formula |
C13H15F3N4O |
Molecular Weight |
300.28 g/mol |
IUPAC Name |
3,3-dicyano-N-(2-cyanoethyl)-5,5,5-trifluoro-N-propylpentanamide |
InChI |
InChI=1S/C13H15F3N4O/c1-2-5-20(6-3-4-17)11(21)7-12(9-18,10-19)8-13(14,15)16/h2-3,5-8H2,1H3 |
InChI Key |
MVTXNMUDQFHBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC#N)C(=O)CC(CC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
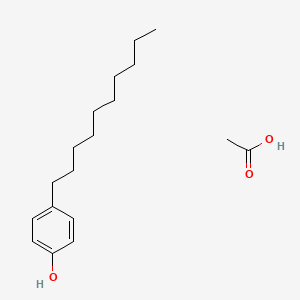

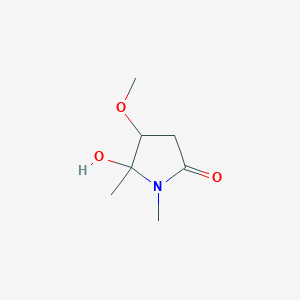
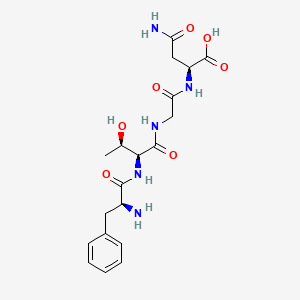
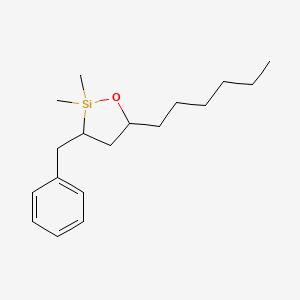
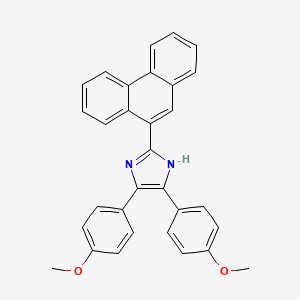
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
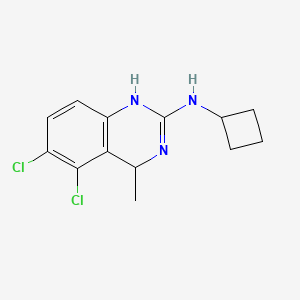
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
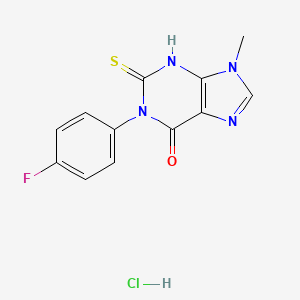
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
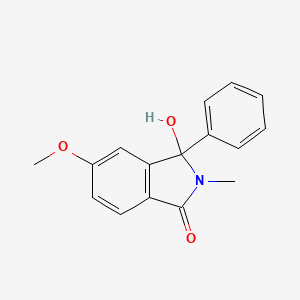
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
